molecular formula C17H18N6O B5882074 1-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERIDINE-4-CARBOXAMIDE

1-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5882074
M. Wt: 322.4 g/mol
InChI Key: WNMYCCVLSRQWFT-UHFFFAOYSA-N
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Description

1-{1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxamide is a compound that belongs to the class of pyrazolopyrimidines. This compound is known for its diverse biological activities, including antiproliferative, antimicrobial, and anticancer properties . The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a significant molecule in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 1-{1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

1-{1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-{1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-{1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazolo[3,4-d]pyrimidine core with the phenyl and piperidine-4-carboxamide groups, which confer specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c18-15(24)12-6-8-22(9-7-12)16-14-10-21-23(17(14)20-11-19-16)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMYCCVLSRQWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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